REACTION_CXSMILES
|
C([N:3]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:10][C:9]2[C:4]1=CC=CC=2)C.CN([CH:20]=[O:21])C.P(Cl)(Cl)(Cl)=[O:23].[C:27]1([CH3:33])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>[Cl-].[Zn+2].[Cl-]>[CH:33]([C:27]1[CH:32]=[CH:31][C:30]2[N:3]([CH2:4][CH3:9])[C:16]3[C:11]([O:10][C:29]=2[CH:28]=1)=[CH:12][C:13]([CH:20]=[O:21])=[CH:14][CH:15]=3)=[O:23] |f:4.5.6|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=CC=CC=C2OC=2C=CC=CC12
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
Example 1 ( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
ADDITION
|
Details
|
was treated in the same manner
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC=2N(C3=CC=C(C=C3OC2C1)C=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |